1-(1-piperidinylsulfonyl)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-piperidinylsulfonyl)anthra-9,10-quinone is a chemical compound with the molecular formula C19H17NO4S and a molecular weight of 355.4 g/mol. This compound is part of the anthraquinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-piperidinylsulfonyl)anthra-9,10-quinone typically involves the reaction of anthraquinone with piperidine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving high efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-piperidinylsulfonyl)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which can have different functional groups attached, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(1-piperidinylsulfonyl)anthra-9,10-quinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown potential in biological assays for its anticancer properties.
Medicine: It is being studied for its potential use in developing new anticancer drugs.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 1-(1-piperidinylsulfonyl)anthra-9,10-quinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain kinases and topoisomerases, which are essential for cancer cell proliferation. The compound also induces apoptosis in cancer cells by activating specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Piperidin-1-yl)anthra-9,10-quinone
- 1-(Morpholin-1-ylsulfonyl)anthra-9,10-quinone
- 1-(Pyrrolidin-1-ylsulfonyl)anthra-9,10-quinone
Uniqueness
1-(1-piperidinylsulfonyl)anthra-9,10-quinone is unique due to its specific piperidine and sulfonyl functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility and reactivity, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C19H17NO4S |
---|---|
Molekulargewicht |
355.4g/mol |
IUPAC-Name |
1-piperidin-1-ylsulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C19H17NO4S/c21-18-13-7-2-3-8-14(13)19(22)17-15(18)9-6-10-16(17)25(23,24)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2 |
InChI-Schlüssel |
LYUZOXNETFFKST-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.